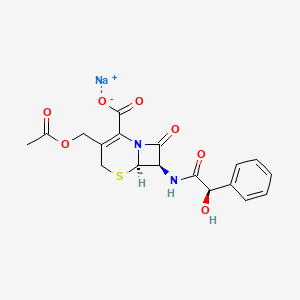
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a tetrahydrofuran ring with a hydroxymethyl group. Its stereochemistry is defined by the (2R, 4R) configuration, which plays a crucial role in its biological activity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with urea and a β-keto ester in the presence of an acid catalyst can lead to the formation of the pyrimidinedione core . The tetrahydrofuran ring can be introduced through subsequent reactions involving hydroxymethylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are compatible with industrial processes is also crucial for efficient production.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidinedione derivatives.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxymethyl group and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-thione derivatives: These compounds share a similar pyrimidine core but differ in their functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities, such as enzyme inhibition.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(tetrahydro-4-(hydroxymethyl)-2-furanyl)-, (2R, 4R)- is unique due to its specific stereochemistry and the presence of both a pyrimidinedione core and a tetrahydrofuran ring. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
146609-11-2 |
|---|---|
分子式 |
C9H12N2O4 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
1-[(2R,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-4-6-3-8(15-5-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
InChI 键 |
OPAXFHHTDDEGAR-HTRCEHHLSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1N2C=CC(=O)NC2=O)CO |
规范 SMILES |
C1C(COC1N2C=CC(=O)NC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


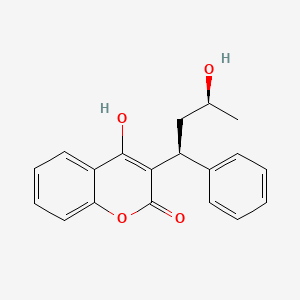
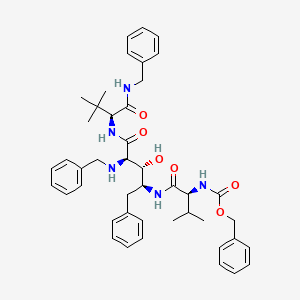




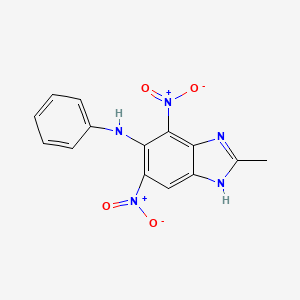
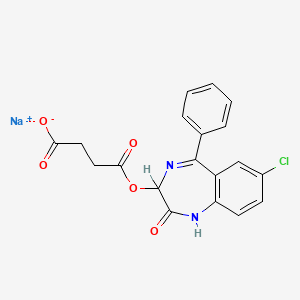
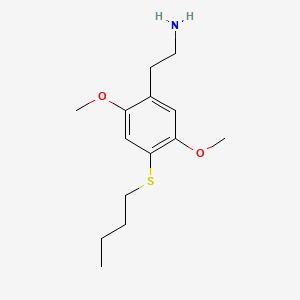
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
